4-methoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide
Description
4-methoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide is a sulfonamide derivative characterized by a methoxy-substituted benzene ring linked via a sulfonamide group to a 6-methoxypyridazine-containing phenyl moiety. Its structure features two methoxy groups—one on the benzene ring and another on the pyridazine ring—contributing to its unique electronic and steric profile.
Properties
IUPAC Name |
4-methoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-24-15-7-9-16(10-8-15)26(22,23)21-14-5-3-13(4-6-14)17-11-12-18(25-2)20-19-17/h3-12,21H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URSIBWAUGSUMMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide typically involves multiple steps, including the formation of the sulfonamide bond and the introduction of methoxy groups. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NH₃) can be used under appropriate conditions.
Major Products
Oxidation: Methoxy groups can be converted to aldehydes or acids.
Reduction: Sulfonamide groups can be reduced to amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-methoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in developing new drugs, particularly as enzyme inhibitors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit the enzyme dihydropteroate synthetase, which is crucial for folate synthesis in bacteria. This inhibition leads to the disruption of DNA synthesis and cell division, ultimately resulting in bacterial cell death .
Comparison with Similar Compounds
4-{(E)-[(4-chloro-2-hydroxyphenyl)methylidene]amino}-N-(6-methoxypyridazin-3-yl)benzene-1-sulfonamide (2c)
- Structural Similarity : Shares the 6-methoxypyridazine group but incorporates a chloro-hydroxyphenyl Schiff base.
- Properties : Higher molecular weight (392.05 g/mol ) due to the chloro and hydroxyl substituents. Exhibits antifungal activity against multidrug-resistant Candida spp., with a reaction yield of 76% and melting point of 224–226°C .
- Key Difference: The Schiff base introduces additional hydrogen-bonding capacity (two donors vs.
4-bromo-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide (G619-0236)
- Structural Variation : Bromine substitution on the benzene ring and meta-positioned pyridazine-phenyl linkage.
- Properties: Higher molecular weight (404.28 g/mol) and logP due to bromine’s lipophilic nature. No biological data reported, but the bromine may enhance halogen bonding in target interactions .
Substituent Variations in Sulfonamide Derivatives
4-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide (G619-0457)
4-amino-N-(6-methoxypyridazin-3-yl)benzene-1-sulfonamide
- Substituent: Amino group replaces the methoxy on the benzene ring.
- Properties: Lower logP (estimated ~2.5) due to the hydrophilic amino group, enhancing aqueous solubility. This derivative highlights how electron-donating groups modulate physicochemical behavior .
Heterocyclic Hybrid Sulfonamides
4-{[4-(Benzylamino)-6-chloro-1,3,5-triazin-2-yl]-amino}-N-(pyridin-2-yl)benzene-1-sulfonamide (4)
4-{[2-(5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethyl]amino}benzene-1-sulfonamide
- Structure: Oxadiazole-thione ring linked via an ethylamino group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
